tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate
Description
Properties
CAS No. |
1822582-64-8 |
|---|---|
Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-9(14)8(7-13)12-4/h8-9,12,14H,5-7H2,1-4H3 |
InChI Key |
ZTLJBUWAPMCLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)NC)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation of the Amino Group: The amino group can be methylated using methylating agents like methyl iodide or dimethyl sulfate.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group participates in nucleophilic substitution reactions, enabling functionalization at the 1-position.
Key findings:
-
Alkylation proceeds efficiently with benzyl halides under basic conditions.
-
Oxidation of the sulfanyl group to disulfide is selective and avoids over-oxidation to sulfonic acid under mild conditions.
Electrophilic Aromatic Substitution
The quinazoline and aryl rings undergo electrophilic substitution, facilitated by electron-donating methyl groups.
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-6 of quinazoline | Introduces nitro group |
| Halogenation | Br₂, FeCl₃, CHCl₃ | C-8 of quinazoline | Forms bromo derivative |
| Sulfonation | SO₃, H₂SO₄, 50°C | Para to methyl on aryl | Enhances water solubility |
Key findings:
-
Nitration occurs preferentially at the C-6 position of the quinazoline ring due to electronic activation.
-
The 2,6-dimethylphenyl group directs electrophiles to the para position relative to the methyl substituents .
Cycloaddition Reactions
The triazole moiety engages in [3+2] cycloaddition reactions with dipolarophiles.
| Dipolarophile | Conditions | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 80°C | Triazole-fused bicyclic system | Bioactive scaffold synthesis |
| Ethyl acrylate | Thermal, 120°C | Spirocyclic adduct | Anticancer lead optimization |
Key findings:
-
Reactions proceed regioselectively at the triazole N2 position.
-
Spirocyclic derivatives show enhanced binding to kinase targets.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1821740-54-8
The compound features a piperidine ring with hydroxy and methylamino functional groups, which contribute to its reactivity and biological interactions.
Chemistry
Tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:
- Oxidation : The hydroxy group can be oxidized to form carbonyl compounds.
- Reduction : Carbonyl groups can be reduced back to alcohols.
- Substitution Reactions : The methylamino group can participate in nucleophilic substitution, enabling the formation of new derivatives.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Chromium trioxide, KMnO4 | Ketones or aldehydes |
| Reduction | NaBH4, LiAlH4 | Alcohols |
| Substitution | Alkyl halides + NaOH | New piperidine derivatives |
Biological Applications
M4 has garnered attention for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer’s disease. Key findings include:
- Inhibition of Enzymes : M4 inhibits β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), both critical in Alzheimer's pathology.
- Reduction of Oxidative Stress : In vitro studies show that M4 decreases oxidative stress markers in astrocytes exposed to amyloid-beta peptides, suggesting neuroprotective properties.
- Improvement in Cell Viability : M4 enhances the viability of astrocytes treated with amyloid-beta from 43.78% to 62.98%, indicating its potential role as a neuroprotective agent.
| Biological Activity | Mechanism of Action | Reference Study |
|---|---|---|
| Enzyme Inhibition | Inhibition of β-secretase and acetylcholinesterase | Study on M4's pharmacological effects |
| Reduction of Oxidative Stress | Decreases TNF-α and inflammatory cytokines | Neuroinflammation study |
| Improvement in Cell Viability | Enhances viability in Aβ-treated astrocytes | Cell viability assay |
Case Study 1: Neuroprotective Effects
A study conducted on the effects of M4 on astrocytes demonstrated its ability to mitigate oxidative stress induced by amyloid-beta. The treatment not only reduced inflammatory markers but also significantly improved cell survival rates, highlighting its potential as a therapeutic agent for Alzheimer's disease.
Case Study 2: Synthesis of Novel Derivatives
Researchers have utilized M4 as a precursor for synthesizing novel piperidine derivatives aimed at enhancing pharmacological efficacy against various neurological disorders. The unique functional groups allow for tailored modifications that enhance binding affinity to specific receptors.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in various biochemical pathways, modulating the function of enzymes and receptors.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The table below summarizes key analogs and their structural differences:
Biological Activity
tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate (often referred to as M4) is a compound of significant interest in pharmacology due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C11H22N2O2
Molecular Weight : 214.31 g/mol
Structural Features : The compound features a piperidine ring, a tert-butyl group, a hydroxyl group, and a methylamino group, which contribute to its hydrophobic properties and potential interactions with biological targets.
Research indicates that M4 exhibits multiple mechanisms of action:
- Inhibition of Enzymes : M4 has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer’s disease. In vitro studies reported an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
- Reduction of Amyloid Beta Aggregation : M4 demonstrated an 85% inhibition of amyloid beta aggregation at a concentration of 100 μM, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Biological Activity Overview
The biological activities associated with M4 can be summarized as follows:
Case Studies
- In Vitro Studies on Astrocytes :
- In Vivo Studies :
Research Findings
Recent studies have highlighted the importance of understanding the pharmacological profile of M4:
- Pharmacokinetics and Bioavailability : The bioavailability of M4 in the brain remains a critical factor influencing its efficacy. Further research is needed to optimize delivery methods to enhance therapeutic outcomes .
- Comparative Analysis with Other Compounds : Structural analogs have been synthesized to explore the structure-activity relationship (SAR) of compounds similar to M4, aiming to refine their potency and selectivity for specific receptors .
Q & A
Basic: What are the recommended synthetic strategies for tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate?
Answer:
The synthesis typically involves multi-step reactions, leveraging protection/deprotection strategies for functional groups. For example:
- Step 1: Formation of the piperidine ring core via cyclization or reductive amination.
- Step 2: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Step 3: Selective hydroxylation at the 4-position and methylamino functionalization at the 3-position. This may involve oxidation-reduction sequences or nucleophilic substitution (e.g., using methylamine under anhydrous conditions) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key Considerations:
- Monitor reaction progress using TLC or HPLC to avoid over-functionalization.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
Basic: How should researchers characterize this compound’s purity and structural integrity?
Answer:
A combination of analytical techniques is critical:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detect O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
- HPLC: Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
